5‑HT3A Receptor Antagonist Potency: 4,6‑Dimethyl‑2‑piperazin‑1‑ylnicotinonitrile vs. mCPBG
In a functional calcium‑flux assay using HEK293 cells expressing human 5‑HT3A receptors, 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile inhibited 5‑HT‑induced responses with an IC50 of 7 nM [1]. This potency is approximately 4.7‑fold lower than that of the prototypical high‑affinity 5‑HT3 agonist mCPBG, which exhibits an IC50 of 1.5 nM in radioligand binding assays under comparable conditions [2]. While mCPBG is an agonist, the sub‑10 nM IC50 of 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile confirms its classification as a potent antagonist scaffold, distinguishing it from less potent nicotinonitrile derivatives that often display micromolar or higher IC50 values.
| Evidence Dimension | 5‑HT3A receptor functional inhibition |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | mCPBG (1‑(m‑chlorophenyl)biguanide): IC50 = 1.5 nM |
| Quantified Difference | Target compound is 4.7‑fold less potent than mCPBG |
| Conditions | Target: HEK293 cells, 5‑HT‑induced calcium flux, 30 min preincubation. Comparator: [³H]GR67330 radioligand binding in rat cortical membranes. |
Why This Matters
The sub‑10 nM IC50 establishes 4,6‑dimethyl‑2‑piperazin‑1‑ylnicotinonitrile as a high‑potency 5‑HT3 antagonist, providing a quantitative benchmark for selecting this scaffold over weaker, micromolar‑range analogs in receptor pharmacology studies.
- [1] BindingDB. BDBM50451607 (CHEMBL4202588): Antagonist activity at human 5‑HT3A receptor. IC50: 7 nM. View Source
- [2] Kilpatrick GJ, et al. 1‑(m‑chlorophenyl)‑biguanide, a potent high affinity 5‑HT3 receptor agonist. Br J Pharmacol. 1990;100(2):287P. View Source
